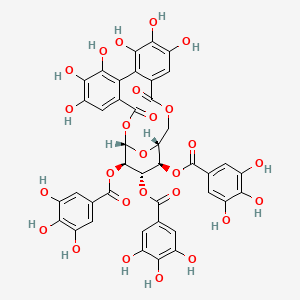

![molecular formula C62H87N13O16 B1256344 2,7-Diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1256344.png)

2,7-Diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

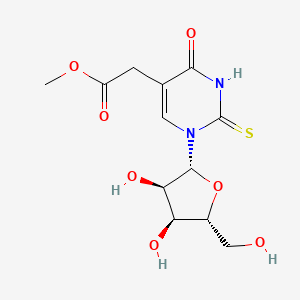

7-Aminoactinomycin D is a fluorescent chemical compound with a strong affinity for DNA. It is widely used as a fluorescent marker for DNA in fluorescence microscopy and flow cytometry. This compound intercalates in double-stranded DNA, with a high affinity for GC-rich regions, making it useful for chromosome banding studies .

Métodos De Preparación

Industrial Production Methods: Industrial production methods for 7-Aminoactinomycin D are not well-documented. it is likely that the production involves large-scale synthesis similar to laboratory methods, with additional steps for purification and quality control to ensure the compound’s suitability for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 7-Aminoactinomycin D primarily undergoes intercalation reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions: The primary reagent for 7-Aminoactinomycin D is DNA, particularly double-stranded DNA with GC-rich regions. The compound is used in aqueous solutions, often in combination with other fluorochromes for multicolor applications.

Major Products Formed: The major product formed from the interaction of 7-Aminoactinomycin D with DNA is a stable DNA-7-Aminoactinomycin D complex, which exhibits strong fluorescence properties .

Aplicaciones Científicas De Investigación

7-Aminoactinomycin D has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent marker to study DNA interactions and structural properties.

Biology: Employed in cell viability assays to distinguish between live and dead cells, as it is excluded from live cells but penetrates dead or damaged cells.

Medicine: Utilized in flow cytometry for cell cycle analysis and apoptosis studies.

Industry: Applied in the development of diagnostic tools and research kits for various biological and medical applications

Mecanismo De Acción

7-Aminoactinomycin D exerts its effects by intercalating into double-stranded DNA. This intercalation occurs preferentially at GC-rich regions of the DNA, causing a spectral shift in the compound’s fluorescence properties. The binding of 7-Aminoactinomycin D to DNA disrupts the normal structure of the DNA, making it useful for various analytical techniques .

Similar Compounds:

Actinomycin D: A non-fluorescent compound that binds DNA in a similar manner to 7-Aminoactinomycin D.

Propidium Iodide: Another fluorescent DNA intercalator used in cell viability assays.

Uniqueness: 7-Aminoactinomycin D is unique due to its strong fluorescence properties and high affinity for GC-rich regions of DNA. This makes it particularly useful for chromosome banding studies and multicolor fluorescence applications .

Propiedades

Fórmula molecular |

C62H87N13O16 |

|---|---|

Peso molecular |

1270.4 g/mol |

Nombre IUPAC |

2,7-diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49?/m1/s1 |

Clave InChI |

YXHLJMWYDTXDHS-SGILFZQNSA-N |

SMILES isomérico |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)N[C@H]6[C@H](OC(=O)C(N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N |

SMILES canónico |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Sinónimos |

7-ADD 7-amino-actinomycin D 7-aminoactinomycin D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)

![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)

![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)

![(1R,4R,6S,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one](/img/structure/B1256276.png)